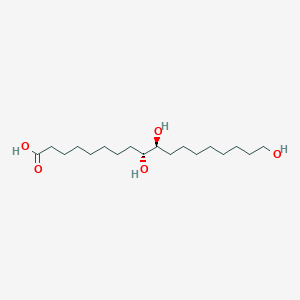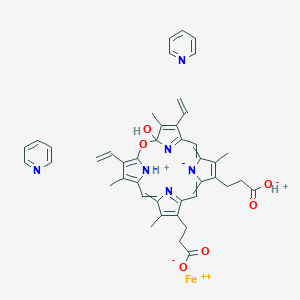
Verdohemochrome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of hemochrome that is formed by the oxidation of verdoperoxidase, a type of enzyme found in certain plants and animals.
Wissenschaftliche Forschungsanwendungen
Verdohemochrome has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in imaging and diagnostic applications.
Wirkmechanismus
The mechanism of action of verdohemochrome is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Verdohemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. In addition, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using verdohemochrome in lab experiments is its potential applications in medicine and imaging. However, there are also limitations to its use. For example, the synthesis process can be complex and time-consuming, and the compound may not be stable under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on verdohemochrome. One area of interest is its potential use in the treatment of cancer and inflammation. In addition, it may have applications in imaging and diagnostic techniques. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the oxidation of verdoperoxidase and has been studied for its potential use in medicine, imaging, and diagnostic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
Verdohemochrome is synthesized by the oxidation of verdoperoxidase. This can be achieved through various methods, including the use of hydrogen peroxide or other oxidizing agents. The synthesis process is highly dependent on the source of the verdoperoxidase and the conditions under which the oxidation takes place.
Eigenschaften
CAS-Nummer |
17567-74-7 |
|---|---|
Produktname |
Verdohemochrome |
Molekularformel |
C43H42FeN6O6 |
Molekulargewicht |
794.7 g/mol |
IUPAC-Name |
3-[14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
InChI-Schlüssel |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
Isomerische SMILES |
[H+].[H+].CC\1=C(C/2=N/C1=C\C3=C(C(=C([N-]3)OC4(C(=C(/C(=C/C5=N/C(=C2)/C(=C5C)CCC(=O)[O-])/[N-]4)C=C)C)O)C=C)C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonyme |
verdohemochrome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



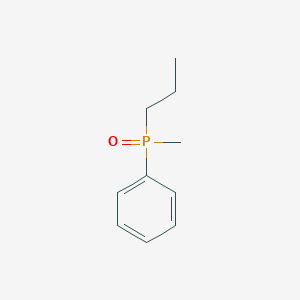
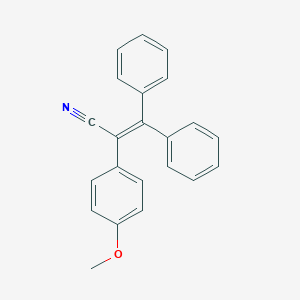
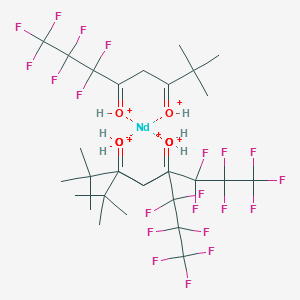
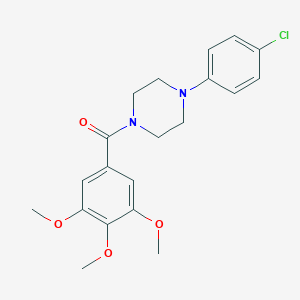
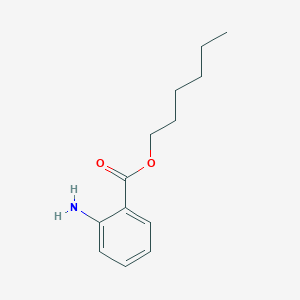
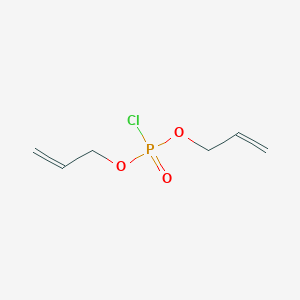



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
